7-(4-Bromophenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
7-(4-Bromophenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a bromophenyl group, a pyridyl group, and a triazolopyrimidine core, makes it a valuable target for synthetic and pharmacological studies.
Preparation Methods
The synthesis of 7-(4-Bromophenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: For example, the reaction with 4-methoxyphenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in ethanol at 80°C.
Oxidation and Reduction Reactions: These reactions can be performed under various conditions, depending on the desired products.
Condensation Reactions: These are often used in the synthesis of the compound itself.
Scientific Research Applications
7-(4-Bromophenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has numerous applications in scientific research:
Medicinal Chemistry: It is used in the development of inhibitors for various enzymes and receptors, such as CDK2 inhibitors.
Biological Studies: The compound is studied for its potential anti-cancer properties and its ability to inhibit cell proliferation.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-8,9-dimethyl-2-(4-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell cycle progression . This interaction is often confirmed through molecular docking studies, which show the compound fitting well into the active site of the target enzyme .
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Also studied for its biological activities and potential therapeutic applications.
These compounds share similar core structures but differ in their substituents, which can significantly affect their biological activities and applications.
Properties
Molecular Formula |
C20H15BrN6 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
10-(4-bromophenyl)-11,12-dimethyl-4-pyridin-4-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15BrN6/c1-12-13(2)27(16-5-3-15(21)4-6-16)19-17(12)20-24-18(25-26(20)11-23-19)14-7-9-22-10-8-14/h3-11H,1-2H3 |
InChI Key |
RZVLBDVZIHWECN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=NC=C4)C5=CC=C(C=C5)Br)C |
Origin of Product |
United States |
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